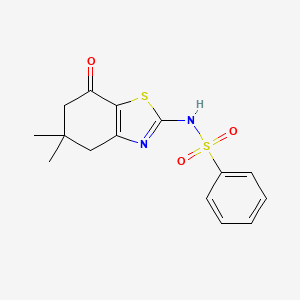![molecular formula C15H16O5 B11010222 Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester](/img/structure/B11010222.png)
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.2845 . This compound is known for its unique structure, which includes a benzopyran ring system substituted with dimethyl and oxo groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(3,4-dihydro-5-hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]-: This compound has a similar benzopyran ring system but includes a hydroxyl group instead of an oxo group.
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the ester functional group and has a simpler structure.
Uniqueness
The uniqueness of acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-9(2)10(3)15(17)20-13(12)7-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
IKDRPWUBFBORSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11010142.png)

![2-(cyclopentylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11010153.png)
![7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11010161.png)

![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11010168.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11010174.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11010175.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11010178.png)
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11010184.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11010186.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetamide](/img/structure/B11010206.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11010219.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11010220.png)
